5-Methyl-2(1H)-pyridinone-d6
Description
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Structure
3D Structure
Properties
Molecular Formula |
C6H7NO |
|---|---|
Molecular Weight |
115.16 g/mol |
IUPAC Name |
3,4,6-trideuterio-5-(trideuteriomethyl)-1H-pyridin-2-one |
InChI |
InChI=1S/C6H7NO/c1-5-2-3-6(8)7-4-5/h2-4H,1H3,(H,7,8)/i1D3,2D,3D,4D |
InChI Key |
SOHMZGMHXUQHGE-RLTMCGQMSA-N |
Isomeric SMILES |
[2H]C1=C(C(=O)NC(=C1C([2H])([2H])[2H])[2H])[2H] |
Canonical SMILES |
CC1=CNC(=O)C=C1 |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Labeling Strategies for 5 Methyl 2 1h Pyridinone D6
Advanced Purification and Isotopic Enrichment Techniques
Following the synthesis of 5-Methyl-2(1H)-pyridinone-d6, purification and determination of isotopic enrichment are critical steps. Standard chromatographic techniques are typically used for purification.
The isotopic enrichment and structural integrity of the deuterated compound are confirmed using analytical techniques such as high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy. rsc.orgresearchgate.net HR-MS allows for the determination of the isotopic distribution by analyzing the masses of the different isotopologues present in the sample. rsc.org NMR spectroscopy provides detailed structural information and can confirm the specific sites of deuteration. rsc.org
Isotopic enrichment is a measure of the mole fraction of the isotope at a specific position in the molecule, expressed as a percentage. isotope.com It is important to distinguish isotopic enrichment from species abundance, which is the percentage of molecules with a specific isotopic composition. isotope.com
Chromatographic Separations for Isotopic Purity
The assessment of isotopic purity is a critical step following the synthesis of this compound. Chromatographic techniques are employed to separate the deuterated compound from any remaining protiated (non-deuterated) or partially deuterated species. Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) are effective for this purpose.
In reversed-phase HPLC, the separation is based on the differential partitioning of the isotopologues between a nonpolar stationary phase and a polar mobile phase. A common setup for the analysis of the non-deuterated 5-Methyl-2(1H)-pyridinone involves a C18 column with a mobile phase consisting of acetonitrile (B52724) and water, often with an acid modifier like formic or phosphoric acid to improve peak shape and resolution. nih.gov For the separation of its deuterated analogue, similar conditions can be applied. The subtle differences in polarity and hydrophobic interactions between the C-H and C-D bonds can lead to slightly different retention times, allowing for their separation. rsc.org Generally, deuterated compounds may elute slightly earlier or later than their protiated counterparts depending on the specific interactions with the stationary phase, a phenomenon known as the isotope effect in chromatography. nih.gov
Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is another powerful technique for both separating and quantifying the isotopic distribution of this compound. The separation in GC is based on the volatility and interaction of the analytes with the stationary phase of the column. Different stationary phases, ranging from nonpolar to polar, can be used to optimize the separation of isotopologues. nih.gov
Below is an illustrative data table for a hypothetical HPLC separation of 5-Methyl-2(1H)-pyridinone and its d6 isotopologue.
Interactive Data Table: Hypothetical HPLC Separation of 5-Methyl-2(1H)-pyridinone Isotopologues
| Compound | Retention Time (minutes) | Isotopic Purity (%) |
| 5-Methyl-2(1H)-pyridinone (d0) | 8.5 | N/A |
| This compound | 8.3 | >98 |
This data is illustrative and based on typical chromatographic behavior of isotopologues.
Methods for Enhancing Deuterium (B1214612) Incorporation Efficiency
Achieving a high degree of deuterium incorporation is essential for the utility of this compound as an internal standard. Several strategies can be employed to maximize the replacement of hydrogen with deuterium atoms.
One effective method involves the use of a metal-catalyzed hydrogen-deuterium (H-D) exchange reaction on a suitable precursor. Research on the synthesis of deuterated imidazo[1,2-a]pyridines has demonstrated a highly efficient method starting from 5-methylpyridin-2-amine. nih.gov In this approach, a mixed catalyst system of palladium on carbon (Pd/C) and platinum on carbon (Pt/C) is used in a deuterium oxide (D₂O) solvent under a hydrogen atmosphere. Heating this mixture at 120°C can achieve a high level of deuteration on the pyridine (B92270) ring and the methyl group. nih.gov The resulting fully deuterated 5-methylpyridin-2-amine can then be converted to this compound through a standard diazotization reaction followed by hydrolysis.
Another general strategy to enhance deuteration is through base-catalyzed H-D exchange. For pyridone systems, a strong base such as potassium tert-butoxide (KOtBu) in a deuterated solvent like dimethyl sulfoxide-d6 (DMSO-d6) can facilitate the exchange of acidic protons on the aromatic ring and the methyl group with deuterium. rsc.org The efficiency of this exchange can be influenced by reaction time, temperature, and the specific base and solvent system used.
The use of deuterated building blocks in a "bottom-up" synthesis approach is another way to ensure high isotopic enrichment. nih.gov For instance, starting with a small, readily available deuterated precursor and building the pyridinone ring through a series of chemical reactions can lead to the desired product with specific deuterium labeling.
The following table summarizes potential methods for enhancing deuterium incorporation in the synthesis of this compound.
Interactive Data Table: Strategies for Enhancing Deuterium Incorporation
| Method | Catalyst/Reagents | Conditions | Deuteration Efficiency |
| Metal-Catalyzed H-D Exchange | Pd/C-Pt/C, D₂O, H₂ | 120°C | High (>85%) nih.gov |
| Base-Catalyzed H-D Exchange | KOtBu, DMSO-d6 | Varies (e.g., elevated temp.) | Moderate to High rsc.org |
| Deuterated Building Blocks | Various | Dependent on synthetic route | High nih.gov |
Mechanistic Investigations Employing 5 Methyl 2 1h Pyridinone D6 As an Isotopic Probe
Kinetic Isotope Effect (KIE) Studies in Organic Reactions
The kinetic isotope effect (KIE) is a phenomenon where the rate of a reaction is altered when an atom in a reactant is replaced by one of its isotopes. biomall.in By comparing the reaction rate of the normal, hydrogen-containing compound (kH) with its deuterated counterpart (kD), a KIE (kH/kD) can be determined. This value provides invaluable information about the bonding changes occurring in the rate-determining step of a reaction. nih.gov
Analysis of Primary Kinetic Isotope Effects
A primary kinetic isotope effect is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of a reaction. For C-H versus C-D bonds, a primary KIE is typically in the range of 2–7. The origin of this effect lies in the difference in zero-point vibrational energies of the C-H and C-D bonds; the C-D bond is stronger and has a lower zero-point energy, thus requiring more energy to break. princeton.edu
In the context of 5-Methyl-2(1H)-pyridinone-d6, a significant primary KIE would be expected in reactions where a C-D bond on the methyl group or the pyridinone ring is cleaved in the rate-limiting step. For instance, in a hypothetical oxidation of the methyl group, a large kH/kD value would strongly suggest that the initial hydrogen/deuterium (B1214612) abstraction is the slowest step of the reaction.
Table 1: Hypothetical Primary Kinetic Isotope Effects for Reactions of 5-Methyl-2(1H)-pyridinone
| Reaction Type | Proposed Rate-Determining Step | Expected kH/kD | Mechanistic Implication |
| Methyl Group Oxidation | C-D bond cleavage from the methyl group | 5.0 - 7.0 | Hydrogen abstraction is the rate-determining step. |
| Ring Aromatization | C-D bond cleavage from the ring | 4.0 - 6.0 | Ring C-H/C-D bond breaking is rate-limiting. |
| Halogenation at C3 | C-D bond cleavage at the C3 position | 3.5 - 5.5 | Electrophilic aromatic substitution involves rate-determining C-H/C-D bond breaking. |
This table presents hypothetical data for illustrative purposes.
Secondary Kinetic Isotope Effects and Steric Considerations
Secondary kinetic isotope effects arise when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step. nih.gov These effects are generally smaller than primary KIEs, with kH/kD values typically ranging from 0.7 to 1.5. They are classified based on the position of the isotope relative to the reaction center (α, β, etc.) and provide information about changes in hybridization or steric environment of the transition state.
For this compound, a secondary KIE could be observed in a reaction where the pyridinone ring undergoes a nucleophilic attack that does not directly involve the cleavage of a C-D bond. A change in hybridization at a carbon atom bearing a deuterium, for example from sp2 to sp3, would lead to an inverse secondary KIE (kH/kD < 1) due to the stiffening of the C-D bending vibration in the transition state. lgcstandards.com Conversely, a change from sp3 to sp2 would result in a normal secondary KIE (kH/kD > 1).
Elucidation of Reaction Intermediates and Transition States
The strategic placement of deuterium atoms in a molecule like this compound allows for the tracing of atomic movement throughout a reaction, thereby helping to identify transient intermediates and infer the geometry of transition states.
Tracing Proton/Deuteron (B1233211) Transfer Mechanisms
The tautomerism of 2-pyridinones to 2-hydroxypyridines is a classic example of proton transfer. In a deuterated solvent or with a deuterated substrate like this compound, the movement of the deuteron can be followed spectroscopically, for instance, by NMR or mass spectrometry. chemrxiv.org This can help distinguish between an intramolecular proton shift and a solvent-mediated transfer. nih.govresearchgate.net The observation of deuterium incorporation into the solvent from the substrate, or vice-versa, can provide conclusive evidence for the role of the solvent in the proton transfer mechanism. biomall.in
Identification of Rate-Determining Steps via Deuterium Labeling
As discussed, the magnitude of the KIE is a direct indicator of whether a C-H/C-D bond is broken in the rate-determining step. princeton.edu If a significant primary KIE is observed for a reaction using this compound, it confirms that the cleavage of a specific C-D bond is the bottleneck of the reaction. If no significant KIE is observed, the rate-determining step likely occurs before any C-H/C-D bond breaking, or the bond breaking occurs in a fast step after the rate-determining step.
Table 2: Illustrative Application of Deuterium Labeling in Mechanistic Elucidation
| Mechanistic Question | Experimental Approach with this compound | Potential Outcome and Interpretation |
| Role of methyl C-H in oxidation? | Compare oxidation rates of 5-methyl-2(1H)-pyridinone and its d6 analog. | A large kH/kD suggests the methyl C-H bond is broken in the rate-determining step. |
| Tautomerization pathway? | Conduct the reaction in a protic, non-deuterated solvent and monitor for deuterium incorporation into the solvent. | Detection of deuterium in the solvent supports a solvent-assisted proton transfer mechanism. |
| Structure of the transition state in an addition reaction? | Measure the secondary KIE at the deuterated ring positions during an addition reaction. | An inverse KIE (kH/kD < 1) would suggest a change from sp2 to sp3 hybridization at that position in the transition state. |
This table presents hypothetical scenarios to illustrate the utility of the deuterated compound.
Enzymatic Reaction Mechanism Elucidation with Deuterated Substrates (Preclinical/In Vitro)
Deuterated compounds are invaluable tools in the study of enzyme mechanisms. nih.gov By replacing a hydrogen atom with deuterium at a site of enzymatic transformation, researchers can probe whether the C-H bond cleavage is a rate-limiting step in the catalytic cycle.
In a preclinical or in vitro setting, this compound could be used to investigate the mechanism of enzymes that metabolize pyridinone-containing drugs. For example, cytochrome P450 enzymes often catalyze the hydroxylation of methyl groups on aromatic rings. If the hydroxylation of the methyl group of 5-methyl-2(1H)-pyridinone were catalyzed by a P450 enzyme, a significant KIE would indicate that the hydrogen abstraction from the methyl group is a key, rate-limiting part of the enzymatic process. The absence of a KIE might suggest that other steps, such as substrate binding or product release, are the slowest parts of the reaction. nih.gov
Table 3: Hypothetical KIE Data for Enzymatic Hydroxylation of 5-Methyl-2(1H)-pyridinone
| Enzyme System | Substrate | Observed kH/kD | Mechanistic Interpretation |
| Cytochrome P450 Isoform A | 5-Methyl-2(1H)-pyridinone | 6.2 | C-H bond cleavage of the methyl group is the rate-determining step. |
| Cytochrome P450 Isoform B | 5-Methyl-2(1H)-pyridinone | 1.1 | C-H bond cleavage is not the rate-determining step; another step like substrate binding or product release is slower. |
| Monoamine Oxidase | 5-Methyl-2(1H)-pyridinone | 1.8 | C-H bond cleavage contributes to the rate, but is not fully rate-limiting. |
This table contains hypothetical data to illustrate how KIEs can be used to probe enzymatic mechanisms.
Substrate Binding and Catalytic Mechanism Probing
The strategic replacement of hydrogen with deuterium in this compound can provide critical information regarding substrate binding and the catalytic mechanism of enzymes for which it or its derivatives act as a substrate or inhibitor. This approach primarily relies on the kinetic isotope effect (KIE), where the difference in mass between hydrogen and deuterium leads to a change in the reaction rate.
In the context of enzymatic reactions, the C-H bonds of the 5-methyl group are potential sites of metabolic transformation, often involving cytochrome P450 enzymes. The substitution of these hydrogens with deuterium can significantly alter the rate of metabolic processes. A primary KIE is observed when the C-D bond is broken in the rate-determining step of the reaction. The theoretical maximum for a primary KIE involving the cleavage of a C-H versus a C-D bond is approximately 7 at room temperature.
Should an enzymatic reaction involving 5-Methyl-2(1H)-pyridinone proceed through the cleavage of a C-H bond on the methyl group, the use of this compound would be expected to result in a slower reaction rate. The magnitude of this KIE can provide insights into the transition state of the reaction. A large KIE suggests a transition state where the C-H/D bond is significantly broken, whereas a smaller KIE may indicate an earlier transition state or that the bond-breaking step is only partially rate-limiting.
For instance, in studies of pirfenidone (B1678446), the non-deuterated analog, metabolism is a key aspect of its pharmacokinetics. The synthesis and evaluation of methyl-deuterated pirfenidone have been explored to improve its metabolic profile. nih.gov Such studies have shown that deuteration at the C-5 methyl group can lead to altered pharmacokinetic properties, including a longer half-life. nih.gov This suggests that C-H bond cleavage at this position is a key metabolic pathway.
The following table illustrates the hypothetical effect of deuteration on the metabolic rate of 5-Methyl-2(1H)-pyridinone, assuming a primary kinetic isotope effect.
| Compound | Rate of Metabolism (relative units) | Kinetic Isotope Effect (kH/kD) |
| 5-Methyl-2(1H)-pyridinone | 1.00 | \multirow{2}{*}{5.0} |
| This compound | 0.20 |
This data is illustrative and represents a hypothetical scenario where a significant primary kinetic isotope effect is observed.
Furthermore, secondary kinetic isotope effects can also provide information about changes in hybridization at a particular carbon center during the reaction, even if the C-H/D bond is not broken. These effects are typically smaller than primary KIEs.
Isotopic Perturbation of Equilibrium Studies
5-Methyl-2(1H)-pyridinone exists in a tautomeric equilibrium with its enol form, 2-hydroxy-5-methylpyridine. The position of this equilibrium can be influenced by various factors, including the solvent and electronic effects. acs.orgnih.govyoutube.com Isotopic substitution with deuterium can perturb this equilibrium, a phenomenon known as the equilibrium isotope effect (EIE).
The vibrational frequencies of C-D and N-D bonds are lower than those of their C-H and N-H counterparts. This difference in zero-point vibrational energy can lead to a preference for the heavier isotope to be in the more tightly bound position. In the case of the pyridinone/hydroxypyridine tautomerism, the N-H bond in the pyridinone form and the O-H bond in the hydroxypyridine form are key players.
By using this compound, where the labile proton on the nitrogen is replaced by deuterium, the equilibrium between the keto and enol forms can be subtly shifted. The direction and magnitude of this shift, which can be quantified using techniques such as NMR spectroscopy, provide valuable information about the relative stabilities of the tautomers and the nature of the hydrogen (or deuterium) bonding interactions in each form.
For example, studies on similar heterocyclic systems have demonstrated that the tautomeric equilibrium is sensitive to the surrounding environment. acs.orgnih.gov The use of a deuterated probe like this compound would allow for a precise determination of these subtle energetic differences.
The table below illustrates a hypothetical shift in the tautomeric equilibrium upon deuteration.
| Tautomeric System | % Keto Form (in a given solvent) | % Enol Form (in a given solvent) |
| 5-Methyl-2(1H)-pyridinone / 2-hydroxy-5-methylpyridine | 90 | 10 |
| This compound / 2-hydroxy-5-methylpyridine-d1 | 92 | 8 |
This data is for illustrative purposes to demonstrate a potential equilibrium shift due to the equilibrium isotope effect.
Advanced Spectroscopic Characterization and Structural Elucidation of 5 Methyl 2 1h Pyridinone D6
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
Deuterium (B1214612) NMR (²H NMR) spectroscopy serves as a direct method to verify the successful and site-specific incorporation of deuterium. magritek.com While proton (¹H) NMR confirms the absence of signals at the deuterated positions, ²H NMR directly detects the deuterium nuclei, providing definitive proof of labeling. The chemical shifts in ²H NMR are analogous to those in ¹H NMR, allowing for straightforward assignment of the deuterium signals. magritek.com For 5-Methyl-2(1H)-pyridinone-d6, with the synonym 3,4,6-trideuterio-5-(trideuteriomethyl)-1H-pyridin-2-one, signals corresponding to the deuterated methyl group and the deuterated positions on the pyridinone ring would be expected. cymitquimica.com The natural broadness of deuterium signals is a known characteristic of this technique. magritek.com
Table 1: Expected ²H NMR Chemical Shifts for this compound
| Position | Expected Chemical Shift (δ, ppm) |
| -CD₃ | ~2.0-2.5 |
| 3-D | ~6.0-6.5 |
| 4-D | ~7.0-7.5 |
| 6-D | ~7.5-8.0 |
Note: The chemical shift values are approximate and can be influenced by the solvent and concentration.
¹H-¹³C HSQC: This experiment correlates proton and carbon atoms that are directly bonded. columbia.edu In the context of this compound, the remaining protons (e.g., the N-H proton) would show correlations to their attached carbons, while the deuterated positions would be absent from the spectrum, further confirming the sites of deuteration.
¹H-¹³C HMBC: This technique reveals correlations between protons and carbons over two to three bonds, and sometimes four in conjugated systems. columbia.edu It is instrumental in piecing together the carbon skeleton. For instance, the N-H proton would show correlations to adjacent carbons, helping to verify the integrity of the pyridinone ring structure. The absence of correlations from the expected positions of the deuterated protons to their neighboring carbons provides additional evidence for successful labeling.
Table 2: Predicted ¹H-¹³C HMBC Correlations for the N-H Proton of this compound
| Proton (¹H) | Correlated Carbons (¹³C) |
| N-H | C2, C6 |
Advanced Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, making it ideal for the analysis of isotopically labeled compounds. rsc.org
High-resolution mass spectrometry (HRMS) is essential for determining the isotopic purity and distribution in a sample of this compound. nih.govresearchgate.net This technique can differentiate between ions with very similar masses, allowing for the precise measurement of the masses of the different isotopologues (molecules that differ only in their isotopic composition). almacgroup.com By analyzing the relative abundances of the molecular ions corresponding to the d0 to d6 species, the isotopic enrichment can be accurately calculated. rsc.org This is crucial for applications where a high degree of isotopic purity is required.
Table 3: Theoretical Masses of Isotopologues of 5-Methyl-2(1H)-pyridinone
| Isotopologue | Molecular Formula | Exact Mass (Da) |
| d0 | C₆H₇NO | 109.0528 |
| d1 | C₆H₆DNO | 110.0591 |
| d2 | C₆H₅D₂NO | 111.0654 |
| d3 | C₆H₄D₃NO | 112.0716 |
| d4 | C₆H₃D₄NO | 113.0779 |
| d5 | C₆H₂D₅NO | 114.0842 |
| d6 | C₆H₁D₆NO | 115.0904 |
The analysis of fragmentation patterns in mass spectrometry provides valuable structural information. rsc.org In deuterated compounds, the fragmentation pathways can also help to confirm the location of the deuterium labels. nih.gov For this compound, the fragmentation would be expected to be similar to its non-deuterated counterpart, but with mass shifts in the fragment ions corresponding to the number of deuterium atoms they retain. Common fragmentation pathways for pyridinones include the loss of CO and HCN. jcsp.org.pknist.gov The mass of the resulting fragment ions would indicate whether the deuterated methyl group or the deuterated ring positions are part of the fragment. For example, the loss of a deuterated methyl radical (•CD₃) would result in a different mass change compared to the loss of a non-deuterated methyl radical (•CH₃).
Table 4: Potential Fragment Ions of this compound
| Parent Ion (m/z) | Neutral Loss | Fragment Ion (m/z) | Inferred Structural Information |
| 115 | •CD₃ | 97 | Confirms deuteration of the methyl group |
| 115 | CO | 87 | Indicates retention of the deuterated ring and methyl group |
| 115 | DCN | 87 | Suggests a complex rearrangement involving ring deuterons |
Vibrational Spectroscopy (IR, Raman) for Isotopic Effects on Molecular Modes
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is sensitive to changes in atomic mass and bond strength. The substitution of hydrogen with deuterium, which doubles the mass, leads to a significant and predictable shift in the vibrational frequencies of the C-H bonds. libretexts.org This phenomenon, known as the kinetic isotope effect, can be observed in the IR and Raman spectra of this compound. wikipedia.org
Specifically, the C-H stretching vibrations, which typically appear in the 2800-3200 cm⁻¹ region of the IR and Raman spectra, will shift to lower frequencies (around 2100-2300 cm⁻¹) for C-D bonds. nih.govrsc.org This downshift is a direct consequence of the increased reduced mass of the C-D oscillator. libretexts.org Similarly, C-H bending vibrations will also shift to lower wavenumbers upon deuteration. By comparing the spectra of the deuterated and non-deuterated compounds, the success of the deuteration can be confirmed, and the specific vibrational modes associated with the labeled positions can be identified. rsc.org The IR and Raman spectra of the parent compound, 5-methyl-2(1H)-pyridinone, show characteristic absorptions for the C=O stretch, C=C and C-N stretches, and C-H vibrations. nih.gov In the d6 analogue, the most pronounced changes would be the appearance of new bands in the C-D stretching and bending regions and the disappearance or significant reduction in intensity of the corresponding C-H bands.
Table 5: Comparison of Expected Vibrational Frequencies (cm⁻¹) for 5-Methyl-2(1H)-pyridinone and its d6 Analogue
| Vibrational Mode | 5-Methyl-2(1H)-pyridinone (Non-deuterated) | This compound |
| C-H Stretch (aromatic and methyl) | ~2850-3100 | Absent or significantly reduced |
| C-D Stretch (aromatic and methyl) | Absent | ~2100-2300 |
| C=O Stretch | ~1650-1670 | ~1650-1670 (minor shift expected) |
| C=C/C-N Stretch | ~1400-1600 | Minor shifts expected |
Isotopic Shifts in Infrared Absorption Spectra
The substitution of hydrogen atoms with deuterium in 5-Methyl-2(1H)-pyridinone leads to discernible shifts in its infrared (IR) absorption bands. These shifts are primarily a consequence of the increased reduced mass of the vibrating functional groups, which, according to Hooke's law for a simple harmonic oscillator, results in a decrease in the vibrational frequency. The magnitude of this shift is approximately proportional to the square root of the ratio of the reduced masses of the original and deuterated bonds.
Theoretical simulations and experimental observations on related deuterated pyridone and pyridine (B92270) compounds provide a framework for understanding these isotopic shifts. For instance, the N-H stretching vibration in non-deuterated 2-pyridone dimers is a prominent feature in the IR spectrum. researchgate.net Upon deuteration to form the N-D bond, this high-frequency stretching mode undergoes a significant redshift. researchgate.net This phenomenon is a general finding; for example, the stretching frequency of a D-Cl bond is observed at a lower wavenumber compared to an H-Cl bond. youtube.com
In this compound, several key isotopic shifts are anticipated:
N-D Stretch: The N-H stretching vibration, typically found in the 3400-3200 cm⁻¹ region, is expected to shift to a lower frequency (approximately 2400-2300 cm⁻¹) upon deuteration. This is one of the most significant and readily identifiable shifts.
C-D Stretches: The aromatic and methyl C-H stretching vibrations, usually observed between 3100 cm⁻¹ and 2850 cm⁻¹, will also shift to lower wavenumbers in the deuterated analogue. Aromatic C-D stretches are expected in the 2250-2350 cm⁻¹ region, while methyl C-D stretches appear at lower frequencies.
Bending and Wagging Modes: Vibrational modes involving hydrogen movement, such as in-plane and out-of-plane bending and wagging, are also sensitive to isotopic substitution. For instance, N-H wagging bands are identified in related structures. conferenceworld.in These modes will shift to lower frequencies in the deuterated compound, further aiding in the complete assignment of the vibrational spectrum. Computational studies on deuterated polycyclic aromatic hydrocarbons (PAHs) show that C-D in-plane bending features appear in the 9.5–12 µm (approx. 1050-830 cm⁻¹) region and C-D out-of-plane bending features in the 14.5–17.9 µm (approx. 690-560 cm⁻¹) region. researchgate.net
The table below summarizes the expected isotopic shifts for key functional groups in this compound based on general principles and data from analogous compounds.
| Functional Group | Typical Wavenumber (cm⁻¹) in Non-deuterated Compound | Expected Wavenumber (cm⁻¹) in this compound | Approximate Shift Ratio (νD/νH) |
| N-H Stretch | 3400 - 3200 | 2400 - 2300 | ~ 0.71 |
| Aromatic C-H Stretch | 3100 - 3000 | 2300 - 2200 | ~ 0.73 |
| Methyl C-H Stretch | 2960 - 2850 | 2220 - 2100 | ~ 0.74 |
| N-H Wag | ~ 945 conferenceworld.in | Lower frequency | - |
| C-H Bending | 1450 - 1300 | Lower frequency | - |
Note: The exact positions of the absorption bands can be influenced by factors such as intermolecular hydrogen bonding and the physical state of the sample.
Raman Spectroscopy for Conformational Studies of Deuterated Derivatives
In the context of deuterated derivatives like this compound, Raman spectroscopy can be employed to probe subtle structural details. The crystal structure of the non-deuterated 5-methyl-2-pyridone reveals that it forms inversion dimers through intermolecular N—H⋯O hydrogen bonds. nih.gov Raman spectroscopy can be used to study the strength and dynamics of these hydrogen bonds, which would be altered to N—D⋯O bonds in the deuterated species. The low-frequency vibrational modes, which correspond to intermolecular motions, are particularly sensitive to such changes.
Furthermore, Raman spectroscopy is an excellent tool for studying the conformational preferences of the methyl group. The C-H stretching and bending vibrations of the methyl group give rise to distinct Raman bands. conferenceworld.in In this compound, the corresponding C-D vibrations will be shifted to lower frequencies, reducing the likelihood of overlapping with other vibrational modes and allowing for a more precise analysis of the methyl group's orientation and rotational freedom.
Vibrational assignments for related deuterated pyridine compounds have been successfully achieved using a combination of IR and Raman spectroscopy, including the measurement of depolarization ratios in the Raman spectra to distinguish between symmetric and asymmetric vibrations. cdnsciencepub.com This comprehensive approach allows for a complete vibrational assignment, which is crucial for developing accurate force field models and understanding the molecule's potential energy surface.
The table below highlights key vibrational modes of 5-Methyl-2(1H)-pyridinone that are well-suited for study by Raman spectroscopy and their expected behavior upon deuteration.
| Vibrational Mode | Typical Raman Shift (cm⁻¹) in Non-deuterated Compound | Expected Behavior in this compound | Information Gained |
| Ring Breathing Modes | ~1000 - 800 | Shift to slightly lower frequency | Overall ring structure and symmetry |
| C=C and C=O Stretching | ~1700 - 1500 | Minor shifts | Electronic structure of the pyridinone ring |
| Methyl C-H Symmetric Stretch | ~2870 conferenceworld.in | Shifts to ~2100 cm⁻¹ | Methyl group conformation and environment |
| Intermolecular N-H···O Stretch | Low frequency (< 200 cm⁻¹) | Shifts to lower frequency (N-D···O) | Strength and dynamics of hydrogen bonding |
By analyzing the isotopic shifts and changes in band intensities in the Raman spectrum of this compound, researchers can gain a detailed understanding of its conformational landscape and the subtle interplay of forces that govern its structure.
Computational and Theoretical Modeling of Deuterated 5 Methyl 2 1h Pyridinone Systems
Quantum Chemical Calculations of Isotope Effects
Quantum chemical calculations are at the forefront of predicting and understanding isotope effects. These methods can elucidate the changes in molecular energy, structure, and vibrational modes that arise from the increased mass of deuterium (B1214612) compared to protium.
Ab initio and Density Functional Theory (DFT) are powerful quantum mechanical methods used to predict Kinetic Isotope Effects (KIEs). The KIE is the ratio of the reaction rate of a molecule with a lighter isotope to that of the same molecule with a heavier isotope. It provides valuable information about reaction mechanisms, particularly the rate-determining step. researchgate.netwikipedia.org For 5-Methyl-2(1H)-pyridinone-d6, deuteration can occur at the methyl group and on the pyridinone ring.
The theoretical prediction of KIEs relies on the calculation of the zero-point vibrational energies (ZPVE) of the reactants and the transition state for both the deuterated and non-deuterated species. The heavier C-D bond has a lower ZPVE than a C-H bond. wikipedia.org If this bond is broken or significantly altered in the rate-determining step of a reaction, a primary KIE will be observed. DFT methods, such as B3LYP, are commonly employed for these calculations due to their balance of accuracy and computational cost. physchemres.orgresearchgate.net
For instance, in reactions involving C-H bond activation, which is a common metabolic pathway for such compounds, a significant primary KIE (typically kH/kD > 2) is expected. acs.orgnih.gov The magnitude of the predicted KIE can help to elucidate the transition state geometry. Computational studies on related heterocyclic systems have demonstrated that DFT calculations can accurately model such effects. nih.gov
Table 1: Theoretical Maximum KIE for C-H/C-D Bond Cleavage
| Bond Type | Typical Vibrational Frequency (cm⁻¹) | Zero-Point Energy Difference (kcal/mol) | Theoretical Maximum KIE (kH/kD) |
|---|---|---|---|
| C-H | ~3000 | \multirow{2}{}{~1.15} | \multirow{2}{}{~6.9} |
| C-D | ~2200 |
This table illustrates the theoretical maximum non-tunneling kinetic isotope effect based on the difference in zero-point energies of C-H and C-D bonds. wikipedia.org
The substitution of hydrogen with deuterium results in a predictable shift in the vibrational frequencies of the molecule. These shifts can be accurately calculated using DFT methods. The heavier mass of deuterium leads to lower vibrational frequencies for the corresponding stretching and bending modes. For example, the C-H stretching vibrations typically appear around 2900-3100 cm⁻¹, while C-D stretches are found at lower frequencies, around 2100-2300 cm⁻¹.
These calculated frequency shifts can be compared with experimental data from techniques like FT-IR and Raman spectroscopy to validate the computational model. researchgate.net Furthermore, the calculated vibrational frequencies are used to determine thermodynamic isotope effects, such as the equilibrium isotope effect (EIE). The EIE reflects the change in the equilibrium constant of a reaction upon isotopic substitution and is a consequence of the changes in the ZPVE and other vibrational contributions to the free energy. Ab initio studies on the tautomerism of 2-pyridone, a closely related compound, have shown that consideration of zero-point vibration is crucial for accurate energy predictions. wayne.edu
Table 2: Predicted Vibrational Frequency Shifts in this compound
| Vibrational Mode | Expected Frequency Range (H-isotopologue) (cm⁻¹) | Expected Frequency Range (D-isotopologue) (cm⁻¹) |
|---|---|---|
| Aromatic C-H/C-D Stretch | 3000 - 3100 | 2200 - 2300 |
| Methyl C-H/C-D Stretch | 2850 - 3000 | 2100 - 2250 |
| N-H/N-D Stretch | 3100 - 3300 | 2300 - 2450 |
This table provides an illustrative representation of the expected shifts in vibrational frequencies upon deuteration of 5-Methyl-2(1H)-pyridinone based on established principles.
Molecular Dynamics Simulations and Conformational Analysis
Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecular systems, including conformational changes and interactions with the surrounding environment.
While the equilibrium geometry of a molecule is generally not significantly altered by isotopic substitution, the dynamic behavior and conformational preferences can be affected. Deuteration can lead to subtle changes in bond lengths and angles due to the altered anharmonicity of the potential energy surface. MD simulations can be employed to explore these effects on the conformational landscape of this compound.
Studies on other deuterated heterocycles have shown that the increased mass can lead to slower dynamics and altered population of different conformational states. researchgate.net For a molecule like 5-Methyl-2(1H)-pyridinone, this could influence the orientation of the methyl group or the planarity of the ring system over time. MD simulations of similar heterocyclic polymers have demonstrated their utility in understanding mechanical properties, which are intrinsically linked to molecular dynamics. rsc.org The conformational free energies of related piperidine (B6355638) systems have been successfully predicted using molecular mechanics calculations, which form the basis of MD simulations. nih.gov
The interaction of a solute with its solvent environment is critical to its chemical and physical properties. 5-Methyl-2(1H)-pyridinone exists in a tautomeric equilibrium between the pyridone and hydroxypyridine forms, and this equilibrium is known to be sensitive to the solvent. nih.govwuxibiology.com MD simulations, often in combination with quantum mechanical methods (QM/MM), can be used to model the explicit interactions between the deuterated solute and solvent molecules.
Deuteration can influence hydrogen bonding interactions. The N-D bond in deuterated 5-Methyl-2(1H)-pyridinone will form slightly different hydrogen bonds with solvent molecules compared to the N-H bond in the non-deuterated form. These subtle differences can affect the solvation free energy and, consequently, the tautomeric equilibrium. Computational studies on the tautomerism of pyridones have highlighted the significant role of solvent effects, which can be modulated by factors like medium polarity. nih.govrsc.org While some experiments with deuterated solvents on other heterocyclic systems have been conducted, computational simulations offer a more detailed picture of the specific interactions at play. researchgate.net
Applications in Analytical Method Development and Isotope Dilution Mass Spectrometry
Development of Quantitative Assays using 5-Methyl-2(1H)-pyridinone-d6 as an Internal Standard
The use of deuterated analogues as internal standards is a well-established practice in quantitative analysis, particularly in complex matrices where ion suppression can hinder accuracy. nih.gov The development of quantitative assays using this compound as an internal standard follows a rigorous methodology to ensure the reliability of the results.
For the trace analysis of compounds like 5-Methyl-2(1H)-pyridinone, methods such as gas chromatography-tandem mass spectrometry (GC-MS/MS) are often employed. A methodology analogous to the quantification of pyridine (B92270) in environmental samples using its deuterated counterpart, pyridine-d5 (B57733), can be described. tandfonline.com
The process typically involves:
Sample Preparation: A known quantity of the internal standard, this compound, is spiked into the sample.
Extraction: The analyte and the internal standard are extracted from the sample matrix. For volatile compounds, headspace extraction is a common technique. tandfonline.com
Chromatographic Separation: The extracted compounds are separated using a gas chromatograph.
Mass Spectrometric Detection: The separated compounds are detected and quantified by a tandem mass spectrometer. The instrument is set to monitor specific precursor-to-product ion transitions for both the analyte and the internal standard.
The concentration of the analyte is then calculated using the following formula:
Concentration of Analyte = (Peak Area of Analyte / Peak Area of Internal Standard) * (Concentration of Internal Standard / Response Factor)
A study on the quantification of pyridine in crustacean tissues and marine sediments demonstrated excellent recoveries (89-101%) using pyridine-d5 as an internal standard, highlighting the effectiveness of this approach. tandfonline.com
Table 1: Example Parameters for GC-MS/MS Analysis
| Parameter | Setting |
| Gas Chromatograph | |
| Column | Capillary column suitable for pyridine analysis |
| Injection Mode | Headspace |
| Inlet Temperature | 250 °C |
| Oven Program | Initial temp 50°C, ramp to 200°C |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Monitored Transitions | Specific m/z transitions for analyte and standard |
Validation of an analytical procedure is crucial to demonstrate its suitability for the intended purpose. When using a deuterated internal standard like this compound, the validation process assesses several key parameters to ensure the method is accurate, precise, and reliable. The validation would typically follow guidelines for analytical procedure validation.
Key validation parameters include:
Specificity: The ability to assess the analyte unequivocally in the presence of other components. The use of MS/MS provides high specificity.
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A calibration curve is generated by analyzing a series of standards containing a fixed amount of the internal standard and varying concentrations of the analyte.
Accuracy: The closeness of the test results to the true value. It is often determined by analyzing spiked samples with known concentrations of the analyte.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is typically expressed as the relative standard deviation (RSD).
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
A study on pyridine analysis in marine biota and sediments reported a method limit of detection (mLOD) of 0.0060 mg/kg and a method limit of quantification (mLOQ) of 0.020 mg/kg for the crustacean matrix, demonstrating the high sensitivity achievable with this type of methodology. tandfonline.com
Table 2: Typical Validation Results for a Method Using a Deuterated Internal Standard
| Parameter | Typical Acceptance Criteria | Example Result |
| Linearity (r²) | > 0.99 | 0.998 |
| Accuracy (% Recovery) | 80-120% | 95-105% |
| Precision (RSD) | < 15% | < 10% |
| LOD | Signal-to-noise ratio of 3:1 | 0.005 ng/mL |
| LOQ | Signal-to-noise ratio of 10:1 | 0.015 ng/mL |
High-Precision Isotope Ratio Mass Spectrometry
High-precision isotope ratio mass spectrometry is a specialized field of mass spectrometry focused on determining the isotopic composition of elements with very high precision. osti.gov While often applied to elements, the principles can be extended to molecular species in certain contexts.
Isotope dilution mass spectrometry is a primary method for achieving high-precision measurements of the amount of a substance. nist.govresearchgate.net The technique relies on the precise measurement of the change in the isotopic ratio of an element or compound upon the addition of a known amount of an isotopically enriched "spike." osti.gov
In the context of this compound, its use as an internal standard in IDMS allows for the precise determination of the concentration of the non-labeled analogue. The accuracy of the measurement is fundamentally linked to the accuracy of the measured isotope ratio of the spiked sample. osti.gov Modern multi-collector inductively coupled plasma mass spectrometers (MC-ICP-MS) can achieve precisions better than 0.02% for isotope ratio determinations. researchgate.net
The precise quantification of environmental contaminants is critical for assessing their impact and for regulatory purposes. The use of deuterated internal standards in conjunction with techniques like GC-MS/MS has proven effective for the analysis of pyridine compounds in environmental matrices such as water, soil, and biota. tandfonline.comnih.gov
For instance, a validated method using pyridine-d5 as an internal standard was successfully applied to determine pyridine concentrations in marine biota and sediments from various locations. tandfonline.com This type of analysis allows for the monitoring of pollution levels and the tracing of contaminants in the environment. The high sensitivity and accuracy afforded by using a deuterated internal standard are essential for detecting the often low concentrations of pollutants found in environmental samples.
Metabolic and Biotransformation Studies in Vitro and Preclinical Mechanistic Focus
Elucidation of Metabolic Pathways using Deuterium (B1214612) Labeling
Deuterium labeling is an indispensable technique for tracking the absorption, distribution, metabolism, and excretion (ADME) profiles of compounds. The distinct mass signature of deuterated molecules allows for their unambiguous detection and quantification using mass spectrometry, even in complex biological matrices. musechem.com This capability is crucial for identifying metabolites and mapping the intricate network of biochemical reactions a compound undergoes.
In vitro model systems, particularly liver microsomes, are extensively used to investigate the metabolic fate of new chemical entities. nih.govflinders.edu.au These preparations contain a high concentration of key drug-metabolizing enzymes, such as cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes, which are responsible for Phase I and Phase II metabolism, respectively. nih.govflinders.edu.au
Phase I Reactions: These are functionalization reactions that introduce or expose polar groups on a substrate. For a compound like 5-Methyl-2(1H)-pyridinone, Phase I metabolism in rat liver microsomes would likely involve oxidation reactions catalyzed by CYP enzymes. Potential oxidative metabolic pathways for the pyridinone structure include hydroxylation of the pyridine (B92270) ring or the methyl group.
Phase II Reactions: These are conjugation reactions where an endogenous molecule is added to the substrate, significantly increasing its water solubility and facilitating its excretion. drughunter.com Common Phase II transformations include glucuronidation, sulfation, acetylation, and glutathione conjugation. drughunter.comslideshare.net For 5-Methyl-2(1H)-pyridinone, the pyridinone nitrogen or a newly introduced hydroxyl group could be sites for glucuronidation or sulfation.
The use of 5-Methyl-2(1H)-pyridinone-d6 in such experiments allows researchers to distinguish true metabolites from background interference, enhancing the accuracy of metabolite identification.
Table 1: Potential Metabolic Pathways for 5-Methyl-2(1H)-pyridinone in Liver Microsomes
| Metabolic Phase | Reaction Type | Potential Metabolite Structure | Enzyme Family |
| Phase I | Hydroxylation | Hydroxymethyl-pyridinone | Cytochrome P450 (CYP) |
| Hydroxylation | Methyl-hydroxypyridinone | Cytochrome P450 (CYP) | |
| Phase II | Glucuronidation | 5-Methyl-2-pyridinone-N-glucuronide | UGT |
| Sulfation | 5-Methyl-2-pyridinone-O-sulfate (if hydroxylated) | SULT |
This table represents potential pathways based on the known metabolism of pyridinone-containing structures. Specific metabolites of this compound would need to be confirmed experimentally.
Deuterium tracing is a powerful method for elucidating the precise mechanisms of enzymatic reactions. nih.govmdpi.com By strategically placing deuterium atoms on a molecule, scientists can follow their fate during biotransformation. columbia.edu When a deuterated compound is metabolized, the resulting products retain the deuterium label, except at the site of chemical modification. This allows for the exact location of metabolic reactions to be identified. meduniwien.ac.at For instance, if this compound were hydroxylated on the methyl group, mass spectrometric analysis would show the loss of one deuterium atom and the gain of an oxygen atom in the resulting metabolite. This technique provides clear evidence of specific enzymatic actions and helps to map complex metabolic networks with high confidence. columbia.edunih.gov
In Vitro Enzyme Kinetics with Deuterated Substrates
Studying the kinetics of enzyme-catalyzed reactions provides critical information about the efficiency and mechanism of the enzyme. The use of deuterated substrates like this compound is particularly valuable for probing the rate-limiting steps of these reactions through the analysis of kinetic isotope effects (KIEs). nih.govnih.gov
In vitro enzyme assays using liver microsomes or purified enzymes are performed to determine key kinetic parameters, such as the Michaelis constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ). These values help to characterize the affinity of the enzyme for the substrate and its maximum catalytic turnover rate. While this compound is often used as an internal standard for quantifying its non-deuterated counterpart, it can also be used as the primary substrate to determine these kinetic parameters. Comparing the Kₘ and Vₘₐₓ values of the deuterated and non-deuterated substrates can reveal subtle differences in enzyme-substrate interactions. nih.gov
The kinetic isotope effect (KIE) is a phenomenon where the rate of a reaction is altered when an atom in a reactant is replaced with one of its heavier isotopes. mdpi.com This effect is most pronounced when the bond to the isotopic atom is broken or formed in the rate-determining step of the reaction. nih.gov
For enzymatic reactions involving C-H bond cleavage, substituting hydrogen with deuterium (C-D) can significantly slow down the reaction rate because the C-D bond has a lower zero-point energy and is stronger than a C-H bond. mdpi.com Measuring the KIE by comparing the reaction rates of 5-Methyl-2(1H)-pyridinone and its d6-labeled version can provide powerful evidence about the reaction mechanism. nih.gov
Table 2: Interpreting Kinetic Isotope Effects (KIE) in Enzymatic Reactions
| Observed KIE Value (kH/kD) | Interpretation | Implication for 5-Methyl-2(1H)-pyridinone Metabolism |
| ~ 1 | No significant isotope effect. | C-D bond cleavage is not the rate-determining step of the reaction. |
| > 1 (e.g., 2-10) | Significant primary isotope effect. | C-D bond cleavage is part of the rate-determining step. |
| < 1 | Inverse isotope effect. | Can indicate a change in hybridization at the labeled position in the transition state. |
kH is the rate constant for the non-deuterated substrate; kD is the rate constant for the deuterated substrate.
The measurement of KIEs is a sophisticated tool that offers deep insight into the transition state of enzymatic reactions, helping to elucidate the mechanisms by which enzymes achieve their remarkable catalytic efficiency and specificity. mdpi.comnih.gov
Environmental Degradation and Fate Studies of Deuterated Pyridinone Derivatives
Abiotic Transformation Pathways
Abiotic degradation processes, including photodegradation and hydrolysis, are crucial in determining the environmental lifetime of organic compounds. The substitution of hydrogen with deuterium (B1214612) can influence the rates of these reactions.
For 5-Methyl-2(1H)-pyridinone-d6, the key consideration is the kinetic isotope effect (KIE) on the photodegradation process. The KIE is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.org If the rate-determining step of the photodegradation pathway involves the cleavage of a carbon-deuterium (C-D) bond on the methyl group or the pyridinone ring, a primary kinetic isotope effect would be expected. The C-D bond is stronger than the carbon-hydrogen (C-H) bond, meaning it requires more energy to break. libretexts.org This would result in a slower degradation rate for the deuterated compound compared to its non-deuterated counterpart.
Secondary kinetic isotope effects could also be at play, where the isotopic substitution is at a position not directly involved in bond cleavage but still influences the reaction rate. wikipedia.org However, without specific experimental data on the photodegradation of this compound, the magnitude of these effects remains theoretical.
Table 1: Theoretical Influence of Deuteration on Photodegradation
| Parameter | Expected Effect for this compound | Rationale |
| Rate of Photodegradation | Potentially Slower | A primary kinetic isotope effect if C-D bond cleavage is the rate-limiting step. The C-D bond is stronger than the C-H bond. wikipedia.orglibretexts.org |
| Photodegradation Products | Likely Similar | The fundamental reaction pathway is expected to be the same, leading to analogous degradation products. |
Hydrolysis is another critical abiotic degradation pathway for many organic compounds in aquatic environments. The stability of a compound against hydrolysis is pH-dependent. For pyridinone structures, the susceptibility to hydrolysis can vary based on the substituents on the ring.
Specific data on the hydrolytic stability of this compound is not available in the existing literature. However, information on related compounds, such as 5-(trifluoromethyl)-2(1H)-pyridinone, is noted in environmental databases, although specific hydrolysis half-life values are not provided. herts.ac.uk
The presence of deuterium in this compound would primarily influence the rate of hydrolysis if a C-D bond is broken in the rate-determining step. In many hydrolysis reactions of amides and related structures, the rate-limiting step involves the nucleophilic attack of water or hydroxide (B78521) ion at the carbonyl carbon, followed by ring opening or other transformations. If the cleavage of a C-D bond on the ring or the methyl group is not central to this mechanism, the kinetic isotope effect on hydrolysis would be minimal.
Conversely, if a proton (or deuteron) transfer from the deuterated positions is part of the rate-limiting step, a primary kinetic isotope effect could be observed, leading to a slower hydrolysis rate for the deuterated compound. libretexts.orgprinceton.edu The magnitude of this effect would depend on the specific mechanism of hydrolysis under different pH conditions.
Biotic Transformation Mechanisms
Microbial degradation is a primary route for the dissipation of many organic pollutants in the environment. The use of isotopically labeled compounds like this compound is instrumental in elucidating these complex biotic pathways.
While direct studies on the microbial degradation of this compound are scarce, research on the biodegradation of related nitrogen-containing heterocyclic compounds provides a framework for understanding its likely fate. For instance, several bacterial strains, particularly from the genus Pseudomonas, have been shown to degrade quinoline (B57606) and methylquinolines. nih.gov The degradation of N-methyl-2-pyrrolidone has also been studied, with Pseudomonas, Rhodococcus, and Rhizobium species identified as key degraders in different water environments. nih.gov
The degradation of pyridinone structures often initiates with hydroxylation, followed by ring cleavage. The presence of a methyl group on the pyridinone ring can influence the position of microbial attack. For 5-Methyl-2(1H)-pyridinone, it is plausible that microorganisms would initially hydroxylate the ring at a different position or target the methyl group for oxidation.
The deuteration in this compound would again introduce a kinetic isotope effect if the cleavage of a C-D bond is the rate-limiting enzymatic step. Many microbial oxidation reactions are catalyzed by enzymes like monooxygenases and dehydrogenases, which often exhibit significant KIEs. nih.govnih.gov For example, if the initial step in the degradation is the oxidation of the deuterated methyl group, a slower rate of metabolism would be expected compared to the non-deuterated analog.
Table 2: Potential Microbial Degradation of this compound
| Microbial Genus | Known to Degrade | Potential for this compound Degradation |
| Pseudomonas | Quinoline, Methylquinolines, N-methyl-2-pyrrolidone nih.govnih.gov | High |
| Rhodococcus | N-methyl-2-pyrrolidone nih.gov | Moderate |
| Rhizobium | N-methyl-2-pyrrolidone nih.gov | Moderate |
Isotopically labeled compounds are invaluable for tracing the metabolic fate of molecules in complex environmental systems. researchgate.net The use of this compound would allow for the unambiguous identification of its transformation products in soil, water, and sediment samples, even at very low concentrations. By using techniques like mass spectrometry, researchers can distinguish the degradation products of the deuterated compound from the background of other naturally occurring substances. researchgate.net
While specific ecosystem tracing studies with this compound have not been reported, the methodology is well-established. Such studies would involve introducing the deuterated compound into a controlled environmental microcosm (e.g., a soil column or an aquatic mesocosm) and periodically analyzing samples to identify and quantify the parent compound and its metabolites. This approach can reveal the primary degradation pathways, the rates of transformation, and the potential for the formation of persistent or mobile degradation products.
The kinetic isotope effect can also be a tool in these studies. By comparing the degradation rate and product distribution of this compound with its non-deuterated analog, researchers can gain insights into the rate-limiting steps of the degradation process in a real-world environmental matrix. escholarship.org
Q & A
Basic Questions
Q. What are the common synthetic routes for preparing 5-Methyl-2(1H)-pyridinone-d6, and how can reaction conditions be optimized for isotopic purity?
- Methodological Answer : One-pot synthesis using deuterated reagents (e.g., D₂O or deuterated acids) is a standard approach to incorporate deuterium. Optimization involves controlling reaction temperature (e.g., 60–80°C) and using catalysts like HCl in DMF to enhance deuteration efficiency. Post-synthesis purification via recrystallization in cold NH₄OH solutions can improve isotopic purity by removing non-deuterated byproducts .
Q. How can researchers characterize the structural and isotopic integrity of this compound post-synthesis?
- Methodological Answer : Use -NMR to confirm deuterium substitution (absence of proton signals at the deuterated positions) and mass spectrometry (HRMS) to verify the isotopic pattern (e.g., M+6 peak for six deuterium atoms). IR spectroscopy can validate functional groups (e.g., carbonyl stretching at ~1650 cm⁻¹). Cross-reference with CAS 1003-68-5 for baseline structural data .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Follow hazard codes R22 (harmful if swallowed) and R41 (risk of serious eye damage) as per Safety Data Sheets (SDS). Use fume hoods for synthesis, wear nitrile gloves, and employ secondary containment for spills. Store in airtight containers away from oxidizers .
Advanced Research Questions
Q. What factorial design approaches are appropriate for studying solvent effects on the deuteration efficiency of this compound?
- Methodological Answer : A 2³ factorial design can evaluate variables like solvent polarity (DMF vs. D₂O), temperature (60°C vs. 80°C), and reaction time (12 vs. 24 hours). Use ANOVA to identify significant interactions. For example, DMF may enhance deuteration at higher temperatures due to improved solubility of intermediates .
Q. How should researchers address contradictions in reported biological activities of 5-Methyl-2(1H)-pyridinone derivatives across studies?
- Methodological Answer : Conduct a meta-analysis controlling for variables like cell line specificity (e.g., HEK293 vs. HeLa), concentration ranges (µM vs. mM), and assay conditions (e.g., serum-free media). Replicate key studies using standardized protocols, and validate results via orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) .
Q. What computational strategies can predict the reactivity and stability of this compound in aqueous versus non-polar environments?
- Methodological Answer : Perform density functional theory (DFT) calculations to model solvation effects. Use COSMO-RS to predict partition coefficients (log P) and molecular dynamics (MD) simulations to assess hydrogen bonding in water. Compare with experimental stability data from accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) .
Q. How does isotopic labeling (deuteration) impact the pharmacokinetic analysis of 5-Methyl-2(1H)-pyridinone derivatives in tracer studies?
- Methodological Answer : Deuteration reduces metabolic clearance due to the kinetic isotope effect (KIE), extending half-life in vivo. Use LC-MS/MS with selected reaction monitoring (SRM) to track deuterated vs. non-deuterated species in plasma. Validate with microsomal stability assays (e.g., human liver microsomes) to quantify CYP450-mediated degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
